molecular formula C8H13N5 B13315986 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13315986
M. Wt: 179.22 g/mol
InChI Key: RIAVUPRRJCAPBV-UHFFFAOYSA-N
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Description

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 885949-41-7) is a bicyclic heterocyclic compound with the molecular formula C₈H₉N₅ and a molecular weight of 175.19 g/mol . Its structure features a triazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at the 7-position and an amine group at the 2-position. The compound is primarily utilized as a laboratory chemical in synthetic and pharmacological research, though its specific biological activities remain under investigation .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C8H13N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h5-6H,1-4H2,(H3,9,10,11,12)

InChI Key

RIAVUPRRJCAPBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=NC(=NN23)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole derivative, followed by cyclization to form the triazolopyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
7-Cyclopropyl-...-pyrimidin-2-amine Cyclopropyl (7), amine (2) C₈H₉N₅ 175.19 Laboratory research
N-Cyclobutyl-5-phenyl-...-pyrimidin-7-amine Cyclobutyl (7), phenyl (5) C₁₄H₁₅N₅ 253.30 Anti-tubercular agent (MIC: 1.2 μM)
5-Methyl-7-phenyl-...-pyrimidin-2-amine Methyl (5), phenyl (7) C₁₂H₁₁N₅ 225.25 BRD4 inhibitor (IC₅₀: 0.8 μM)
7-Methyl-...-pyrimidin-2-amine Methyl (7), amine (2) C₆H₁₁N₅ 153.19 Not specified (commercial product)
5-Amino-7-(4-phenyl)-...pyrimidine-6-carboxylate Phenyl (7), carboxylate (6) C₁₄H₁₂N₄O₂ 268.27 Synthetic intermediate
[1,2,4]Triazolo...pyrimidine-2-sulfonamide Sulfonamide (2), substituted aryl Varies 300–400 Herbicidal activity (EC₅₀: 0.05 ppm)

Key Observations:

For example, N-Cyclobutyl-5-phenyl-...-pyrimidin-7-amine (253.30 g/mol) exhibits anti-tubercular activity (MIC: 1.2 μM), likely due to improved hydrophobic interactions with mycobacterial targets . In contrast, 5-Methyl-7-phenyl-...-pyrimidin-2-amine (225.25 g/mol) shows potent BRD4 inhibition (IC₅₀: 0.8 μM), where the phenyl group may stabilize π-π interactions in the bromodomain binding pocket .

Functional Group Impact :

  • Replacement of the amine group with a sulfonamide (e.g., in herbicidal derivatives) shifts applications from medicinal to agricultural. For instance, 2-sulfonamide analogs inhibit acetolactate synthase (ALS) in plants, achieving EC₅₀ values as low as 0.05 ppm .

Positional Isomerism :

  • Substitution at the 5- or 7-position significantly alters electronic properties. The 5-phenyl-7-cyclopropyl configuration in anti-tubercular compounds contrasts with the 5-methyl-7-phenyl arrangement in BRD4 inhibitors , highlighting the role of regiochemistry in target selectivity.

Biological Activity

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C8_8H12_{12}N4_4
  • CAS Number : 945262-32-8

The biological activity of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. It has shown promise as an inhibitor of certain kinases which are critical in cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has shown activity against cancer cell lines, indicating its potential as an anticancer agent.
  • Antimalarial Properties : Research has highlighted its effectiveness against Plasmodium falciparum, the causative agent of malaria.

Antimicrobial Activity

A study demonstrated that 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized below:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)10

Antimalarial Activity

The compound was tested against Plasmodium falciparum strains with promising results. The effective concentration (EC50) values are shown in the table below:

Plasmodium StrainEC50 (nM)
Pf3D7552
PfK1700

Case Studies

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. For instance:

  • Structure-Activity Relationship (SAR) : Modifications to the triazole ring have been investigated to improve potency against specific targets.
  • Combination Therapies : The compound has been evaluated in combination with other known antimicrobials and anticancer agents to assess synergistic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting aminopyrazole derivatives with cyclopropane-containing electrophiles under acidic or basic conditions. For example, ultrasound-assisted synthesis (reducing reaction time and improving yield) and catalysts like cerium ammonium nitrate or copper acetate can enhance efficiency . Purification often employs recrystallization from ethanol or methanol, followed by column chromatography using silica gel and dichloromethane/methanol gradients. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic fused-ring system and cyclopropyl substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 206.1). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and spatial conformation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/particulates. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. Store in a cool, dry environment away from oxidizers. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives?

  • Methodological Answer : Regioselectivity in triazolopyrimidine derivatives is influenced by solvent polarity, temperature, and catalysts. Polar aprotic solvents (e.g., DMF) favor cyclization at the 7-position. Microwave-assisted synthesis at 120°C for 30 minutes enhances reaction control. DFT calculations predict transition states to guide optimization .

Q. What mechanistic insights exist for its biological activity, particularly kinase inhibition?

  • Methodological Answer : Molecular docking studies suggest the cyclopropyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Competitive inhibition is confirmed via enzymatic assays (IC₅₀ values in the nanomolar range). Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and selectivity profiling against kinase panels .

Q. How do structural modifications (e.g., substituent variation) affect pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF₃) at the pyrimidine ring increase metabolic stability. Methylation at the 5-position improves blood-brain barrier penetration. Compare analogues using in vitro cytotoxicity (MTT assays) and pharmacokinetic profiling (Caco-2 permeability, microsomal stability) .

Q. What analytical strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states. Accelerated stability studies (40°C/75% RH for 6 months) under inert atmospheres prevent cyclopropyl ring oxidation .

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